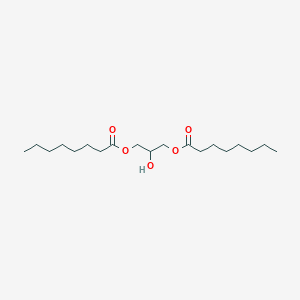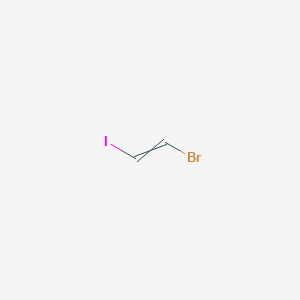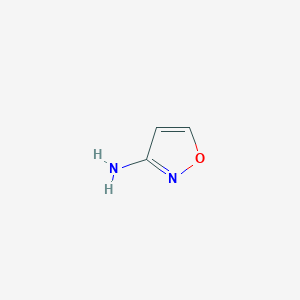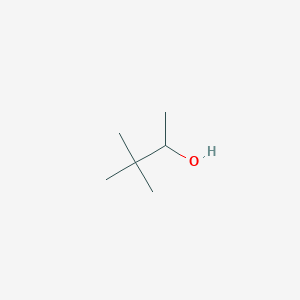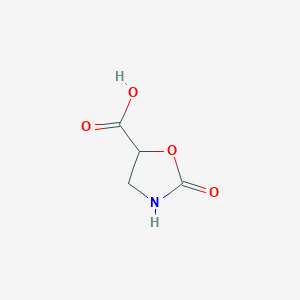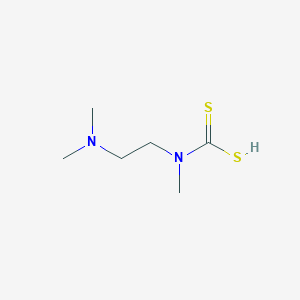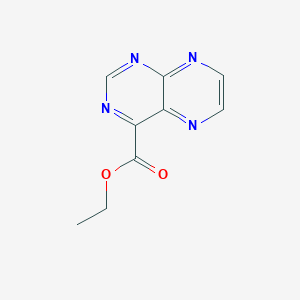
Ethyl 4-pteridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-pteridinecarboxylate is a compound that belongs to the pteridine family, which is a heterocyclic organic compound. It is a colorless crystal that has a molecular formula of C10H9N3O2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of Ethyl 4-pteridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase, which is an essential enzyme involved in the biosynthesis of nucleic acids. By inhibiting this enzyme, Ethyl 4-pteridinecarboxylate disrupts the production of DNA and RNA, which can lead to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Ethyl 4-pteridinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-pteridinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. However, one of the limitations of Ethyl 4-pteridinecarboxylate is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of Ethyl 4-pteridinecarboxylate. One potential direction is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects, which may have potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis methods for Ethyl 4-pteridinecarboxylate, which can lead to the production of high-quality compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of Ethyl 4-pteridinecarboxylate can be achieved through several methods, including the condensation of ethyl acetoacetate with 2-aminopyridine and formic acid. Another method involves the reaction of ethyl acetoacetate with 2-aminopyridine and formamide in the presence of a catalyst. These methods have been extensively studied, and their efficiency has been optimized for the production of high-quality Ethyl 4-pteridinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-pteridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been used in the development of various drugs, including antifolate drugs and antitumor agents. Additionally, it has been used as a precursor in the synthesis of pteridine derivatives, which have been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
Numéro CAS |
16008-51-8 |
|---|---|
Nom du produit |
Ethyl 4-pteridinecarboxylate |
Formule moléculaire |
C9H8N4O2 |
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
ethyl pteridine-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3 |
Clé InChI |
IJRYLHLFMASLPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
SMILES canonique |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
Synonymes |
4-Pteridinecarboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
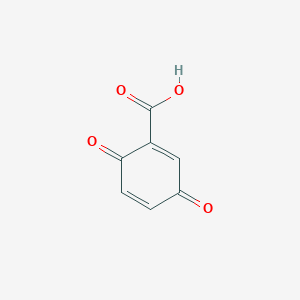
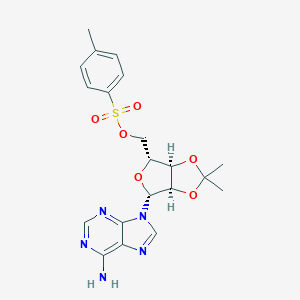

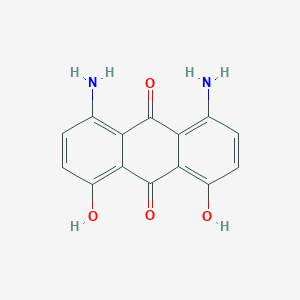
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
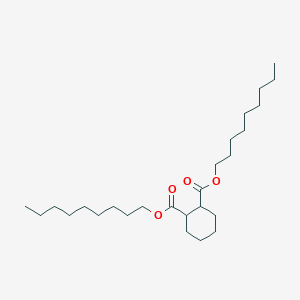
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
